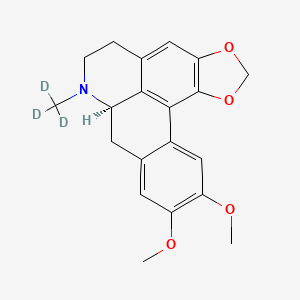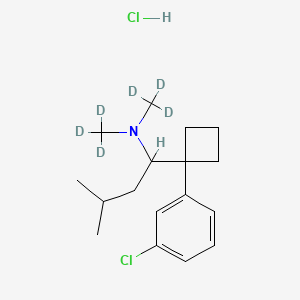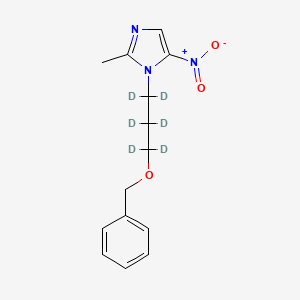
O-Benzyl Ternidazole-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Benzyl Ternidazole-d6: is a deuterated derivative of Ternidazole, an antiparasitic nitroimidazole compound. This compound is primarily used as an intermediate in the synthesis of Ternidazole-d6 Hydrochloride, which is a labeled version of Ternidazole . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolism of the parent compound.
Méthodes De Préparation
The synthesis of O-Benzyl Ternidazole-d6 involves several steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the nitroimidazole core, followed by the introduction of the benzyl group and the deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
O-Benzyl Ternidazole-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzyl group or the nitroimidazole core, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
O-Benzyl Ternidazole-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry to study the behavior of Ternidazole under various conditions.
Biology: Employed in biological studies to understand the interaction of Ternidazole with biological molecules.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Ternidazole.
Industry: Applied in the development of new antiparasitic drugs and in the quality control of pharmaceutical products .
Mécanisme D'action
The mechanism of action of O-Benzyl Ternidazole-d6 is similar to that of Ternidazole. It involves the reduction of the nitro group to form reactive intermediates that can damage the DNA of parasitic organisms. These intermediates bind to proteins, lipids, DNA, and RNA, resulting in the disruption of cellular functions and ultimately leading to the death of the parasite .
Comparaison Avec Des Composés Similaires
O-Benzyl Ternidazole-d6 can be compared with other similar compounds, such as:
Ternidazole: The parent compound, which is not deuterated.
Tinidazole: Another nitroimidazole with similar antiparasitic properties.
Metronidazole: A widely used nitroimidazole with a similar mechanism of action.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and the ability to trace the compound in biological systems .
Propriétés
Formule moléculaire |
C14H17N3O3 |
|---|---|
Poids moléculaire |
281.34 g/mol |
Nom IUPAC |
1-(1,1,2,2,3,3-hexadeuterio-3-phenylmethoxypropyl)-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C14H17N3O3/c1-12-15-10-14(17(18)19)16(12)8-5-9-20-11-13-6-3-2-4-7-13/h2-4,6-7,10H,5,8-9,11H2,1H3/i5D2,8D2,9D2 |
Clé InChI |
DNEZZEPJVAXHQO-QNCBENPESA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)C([2H])([2H])OCC2=CC=CC=C2 |
SMILES canonique |
CC1=NC=C(N1CCCOCC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



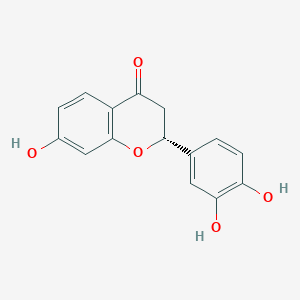
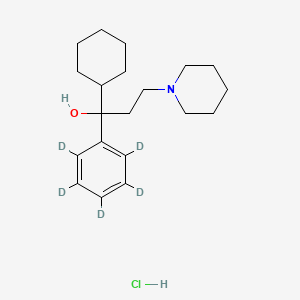
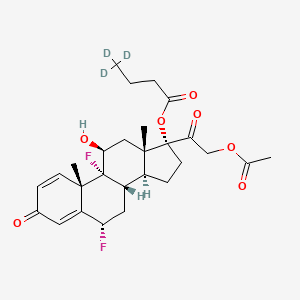
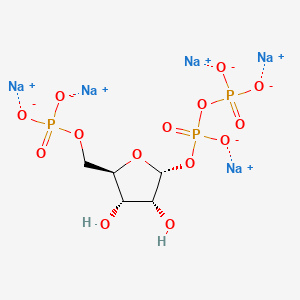

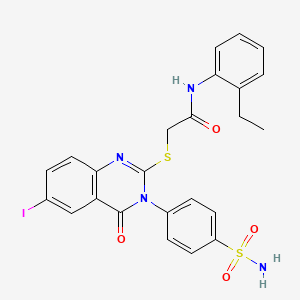

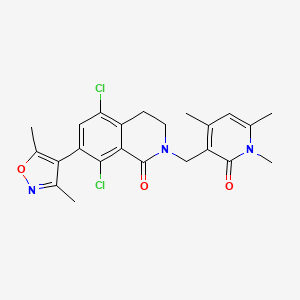

![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
